molecular formula C16H13N B154654 2-Benzylquinoline CAS No. 1745-77-3

2-Benzylquinoline

Cat. No. B154654
CAS RN: 1745-77-3
M. Wt: 219.28 g/mol
InChI Key: LLVHFJHCODIQJH-UHFFFAOYSA-N
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Description

2-Benzylquinoline (2-BQ) is a heterocyclic aromatic compound that belongs to the quinoline family. It is a colorless, crystalline solid with a molecular formula of C13H11N. 2-BQ is a versatile compound that has a wide range of applications in the pharmaceutical, chemical, and food industries. Its unique properties make it an ideal candidate for use in laboratory experiments.

Scientific Research Applications

Enantioselective Synthesis

  • The enantioselective hydrogenation of 2-benzylquinolines was developed, achieving up to 96% enantiomeric excess. This process involves a 1,4-hydride addition, isomerization, and 1,2-hydride addition, catalyzed by an Ir(III) complex (Wang et al., 2009).

Corrosion Inhibition

  • Quinoline quaternary ammonium salts, including 1-benzylquinoline bromide and chloride, have been synthesized and used as corrosion inhibitors in acidic HCl solution. These compounds efficiently protect mild steel from corrosion, and their effectiveness is influenced by counterions (Li et al., 2015).

Antineoplastic Activity

  • Certain chloroalkyl 1H-benz[de]isoquinoline-1,3-diones, including derivatives of 2-benzylquinoline, have shown significant antineoplastic activity. They induce apoptosis and cell cycle arrest in various human tumor cell lines, indicating potential as chemotherapeutic agents (Mukherjee et al., 2011).

Synthesis of Isoquinoline Derivatives

  • Ag-catalyzed cyclization of 2-alkynyl benzyl azides offers a novel method for synthesizing substituted isoquinolines, a process that tolerates a considerable range of functional groups (Niu et al., 2009).

Antiviral Activity

  • Imide derivatives of 3-nitro-1.8-naphthalic acid, including compounds based on this compound, have been investigated for their inhibitory activity against DNA viruses, showing potential as virucidal agents against herpes simplex type 2 (GARCIA GANCEDO et al., 2005).

Novel Anticancer Agents

  • Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which include derivatives of this compound, has been explored for their potential as anticancer agents. These compounds have shown potent cytotoxicity against various cancer cell lines (Redda et al., 2010).

Medicinal Properties of Benzylisoquinoline Alkaloids

  • Benzylisoquinoline alkaloids (BIAs), a group that includes this compound, have been studied for their medicinal properties. BIAs like morphine, codeine, and sanguinarine have been used for centuries for their analgesic, antimicrobial, and anticancer properties (Hagel & Facchini, 2013).

Antitumor Studies

  • 2-Benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, including this compound, have shown antitumor activities. These compounds are effective inhibitors of leukemia, colon, and ovarian cancer cells (Easmon et al., 2006).

Catalytic Applications

  • 2-(1-Methylhydrazinyl)pyridine has been used as a directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation to form an isoquinoline backbone, a process relevant to the synthesis of compounds like this compound (Zhai et al., 2017).

Luminescent Properties

  • The study of Pb(II) complexes with ligands including this compound derivatives has led to the discovery of single-component white light luminescence, an important property for materials science (Chen et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 2-Benzylquinoline are currently unknown. This compound belongs to the Benzylisoquinoline alkaloids (BIAs) family , which are known for their diverse biological activities.

Biochemical Pathways

BIAs are known to affect various biochemical pathways , but the specific pathways influenced by this compound remain to be elucidated.

Result of Action

As a BIA, it may share some of the biological activities common to this family of compounds . .

properties

IUPAC Name

2-benzylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVHFJHCODIQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169837
Record name 2-Benzylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1745-77-3
Record name 2-(Phenylmethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable synthetic route for 2-benzylquinoline?

A1: One method involves reacting quinoline 1-oxide with phenylacetic anhydride. [] This reaction, conducted in boiling benzene, yields this compound alongside several other products, including benzaldehyde, quinoline, 2-benzoylquinoline, phenyl-di(2-quinolyl)carbinol, di(2-quinolyl)ketone, and N-(2-quinolyl)-2-benzylidene-1,2-dihydroquinoline. Interestingly, the reaction also produces dibenzyl ketone, suggesting a decarboxylative coupling of phenylacetic anhydride in the presence of tertiary amines.

Q2: Can this compound and its derivatives be synthesized enantioselectively?

A2: Yes, researchers have successfully developed an enantioselective hydrogenation method for this compound and related 2-functionalized and 2,3-disubstituted quinolines. [] This method employs an iridium catalyst system consisting of [Ir(COD)Cl]2, a bisphosphine ligand, and iodine. Using this system, enantiomeric excesses (ee) up to 96% have been achieved. Mechanistic investigations suggest a hydrogenation pathway involving a 1,4-hydride addition, isomerization, and finally a 1,2-hydride addition. The catalytically active species is thought to be an iridium(III) complex containing both chloride and iodide ligands.

Q3: Are there any studies investigating the biological activity of this compound derivatives?

A3: While the provided abstracts don't delve into specific biological activities, one study mentions the synthesis and biological evaluation of 6-arylazo derivatives of substituted 1,2,3,4-tetrahydroquinoline. [] Although this study doesn't explicitly cover this compound, it highlights the potential for exploring the biological activity within this class of compounds. Further research is needed to investigate the specific biological effects and potential applications of this compound and its derivatives.

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